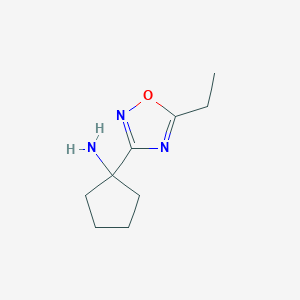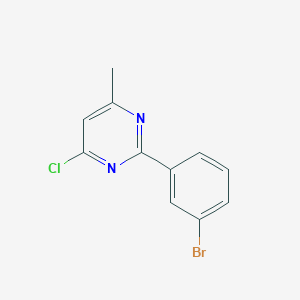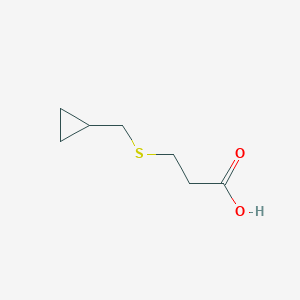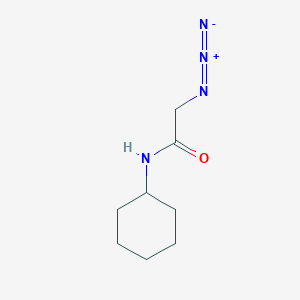
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
Overview
Description
“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine” is a compound with the CAS Number: 1153835-34-7 . It has a molecular weight of 181.24 . The IUPAC name of this compound is 1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentylamine .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a core structure in the compound, has been widely studied . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazoles have been extensively studied . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its InChI Code is 1S/C9H15N3O/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9/h2-6,10H2,1H3 .Scientific Research Applications
Synthesis and Characterization
- The compound 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine and related structures have been synthesized and characterized in various studies. For instance, Paepke et al. (2009) explored the synthesis of thiazoles using 1,3,4-oxadiazoles, providing insight into the structural aspects of these compounds (Paepke et al., 2009). Sharma et al. (2014) synthesized novel carbazole derivatives, including 1,3,4-oxadiazol-2-amine derivatives, and characterized them using various spectroscopic methods (Sharma, Kumar, & Pathak, 2014).
Biological Applications
- Several studies have investigated the biological applications of compounds related to this compound. Verma et al. (2022) focused on the synthesis of carbazole conjugates, including 1,3,4-oxadiazol-2-amines, for potential biological applications (Verma, Awasthi, & Jain, 2022). Elnagdi et al. (1988) discussed the reactivity of similar compounds towards electrophilic reagents, suggesting potential for diverse biological applications (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Chemical Reactions and Transformations
- The compound and its derivatives have been used in various chemical reactions and transformations. Liszkiewicz et al. (2003) explored the synthesis of oxadiazole derivatives, demonstrating their potential in chemical transformations (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003). Rozhkov et al. (2004) synthesized 1,2,5-oxadiazoles and studied their Dimroth rearrangement, showing the versatility of these compounds in synthetic chemistry (Rozhkov, Batog, Shevtsova, & Struchkova, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9/h2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDOZUVHPHRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)
![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)



![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)

![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)


![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B1461284.png)

